NK3R-IN-1
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Overview
Description
NK3R-IN-1 is a compound that acts as an inhibitor of the neurokinin 3 receptor (NK3R). This receptor is a tachykinin receptor that plays a crucial role in the hypothalamic-pituitary-gonadal axis, which is essential for reproductive function. NK3R is widely distributed in various regions of the brain, including the frontal cortex, amygdala, medial septum, and hippocampus, as well as in other organs such as the ovaries, uterus, and digestive system .
Preparation Methods
The synthesis of NK3R-IN-1 involves the creation of imidazolepiperazine derivatives. One efficient method for synthesizing these derivatives is through gold(I)-catalyzed domino cyclization of an amidrazone substrate with a terminal alkyne. This method also allows for the conversion of amidoxime congeners into oxadiazolopiperazine derivatives in the presence of a gold catalyst . Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring the purity and stability of the final product.
Chemical Reactions Analysis
NK3R-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide (NCS), dimethylformamide (DMF), and triethylamine (Et3N). The reaction conditions typically involve moderate temperatures and specific solvents to ensure the desired transformations. Major products formed from these reactions include various piperazine and diazepine derivatives .
Scientific Research Applications
NK3R-IN-1 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to study the role of NK3R in reproductive function and its potential as a therapeutic target for conditions such as menopausal hot flashes. The compound has shown promise in reducing hot flash frequency and severity in clinical trials . In biology, this compound is used to investigate the signaling pathways and molecular mechanisms involving NK3R, providing insights into its role in various physiological processes .
Mechanism of Action
NK3R-IN-1 exerts its effects by binding to the neurokinin 3 receptor and inhibiting its activity. This inhibition disrupts the signaling pathways mediated by NK3R, leading to a reduction in the release of gonadotropin-releasing hormone (GnRH) and subsequent decreases in luteinizing hormone (LH) and testosterone levels . The molecular targets of this compound include the receptor itself and the associated G-protein-coupled signaling pathways .
Comparison with Similar Compounds
NK3R-IN-1 is unique compared to other NK3R antagonists due to its imidazolepiperazine scaffold, which provides high stability and selectivity. Similar compounds include fezolinetant, SJX-653, and osanetant, all of which are NK3R antagonists with varying degrees of efficacy and selectivity . Fezolinetant, for example, has been shown to be effective in reducing menopausal hot flashes, while SJX-653 has demonstrated potent central NK3R antagonism .
Properties
Molecular Formula |
C17H16FN5OS |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C17H16FN5OS/c1-10-14-9-19-15(16-20-11(2)21-25-16)23(14)8-7-22(10)17(24)12-3-5-13(18)6-4-12/h3-6,9-10H,7-8H2,1-2H3/t10-/m1/s1 |
InChI Key |
NGYCJCKQJNBHTQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |
Canonical SMILES |
CC1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |
Origin of Product |
United States |
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